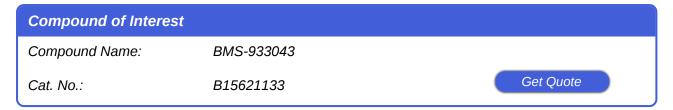


Comparative Analysis of BMS-933043: Cross-reactivity with ROR Isoforms

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Retinoic acid receptor-related Orphan Receptor γ (ROR γ) inverse agonist, **BMS-933043**, focusing on its cross-reactivity with other ROR isoforms, namely ROR α and ROR β . While specific quantitative data for the cross-reactivity of **BMS-933043** is not publicly available, this document outlines the general selectivity profile expected for a ROR γ -targeted inverse agonist and presents the methodologies used to determine such selectivity.

Introduction to ROR Isoforms and BMS-933043

The Retinoic acid receptor-related Orphan Receptor (ROR) family, comprising RORα, RORβ, and RORγ, are nuclear receptors that play crucial roles in various physiological processes. RORγt, an isoform of RORγ, is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] This has made RORγt a significant therapeutic target for autoimmune diseases. BMS-933043 is a potent inverse agonist developed to target RORγt, thereby inhibiting its transcriptional activity and suppressing the Th17 inflammatory response.

Cross-reactivity Profile of RORy Inverse Agonists

The development of selective RORy inverse agonists is crucial to minimize off-target effects that could arise from interactions with ROR α and ROR β . These isoforms regulate different biological pathways, and their unintended inhibition could lead to adverse effects. Generally,



medicinal chemistry efforts aim to design compounds with high selectivity for RORy over the other two isoforms. This is typically achieved by exploiting structural differences in the ligand-binding pockets of the ROR isoforms.

While specific IC50 or Ki values for **BMS-933043** against ROR α and ROR β are not available in the public domain, the table below illustrates how such comparative data for a hypothetical selective RORy inverse agonist would be presented.

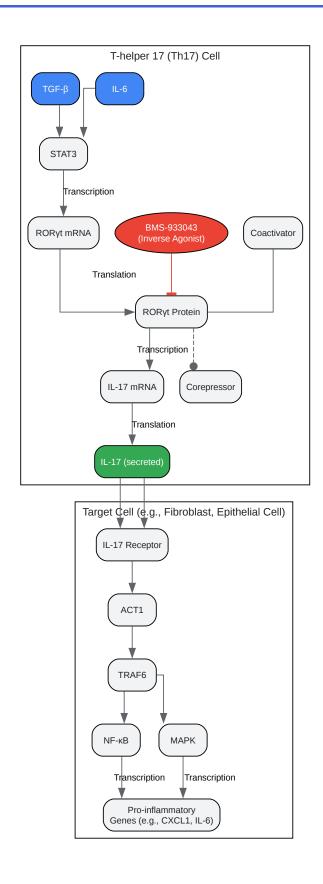
Compound	RORα IC50 (nM)	RORβ IC50 (nM)	RORyt IC50 (nM)	Selectivity (RORα/ROR γt)	Selectivity (RORβ/ROR yt)
BMS-933043	Data not publicly available				
Hypothetical Selective Inverse Agonist	>10,000	>10,000	10	>1000-fold	>1000-fold

Note: The data for the "Hypothetical Selective Inverse Agonist" is for illustrative purposes to demonstrate the desired selectivity profile.

RORy Signaling Pathway and Mechanism of Inverse Agonism

RORyt promotes the transcription of target genes, including IL17A and IL17F, by recruiting coactivator proteins to their promoter regions.[3] Inverse agonists like **BMS-933043** bind to the ligand-binding domain of RORyt, inducing a conformational change that prevents the recruitment of coactivators and may even facilitate the binding of corepressors. This leads to the suppression of gene transcription.





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RORyt Signaling Pathway and Point of Inhibition by BMS-933043.



Experimental Protocols

The selectivity of a RORy inverse agonist is typically determined using a combination of in vitro assays. Below are representative protocols for a reporter gene assay and a coactivator recruitment assay.

Cellular Reporter Gene Assay for ROR Isoform Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of ROR α , ROR β , or RORyt in a cellular context.

Methodology:

- Cell Culture and Transfection:
 - HEK293 cells are cultured in DMEM supplemented with 10% FBS.
 - Cells are seeded in 96-well plates and co-transfected with two plasmids:
 - 1. An expression vector for the ligand-binding domain (LBD) of either human ROR α , ROR β , or RORyt fused to the GAL4 DNA-binding domain.
 - 2. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
 - A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
- Compound Treatment:
 - 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of BMS-933043 or a vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After 18-24 hours of incubation with the compound, cells are lysed.
 - Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.



- Data Analysis:
 - The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
 - The normalized data is then used to generate dose-response curves, and IC50 values are calculated using non-linear regression.



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Workflow for a Cellular Reporter Gene Assay.

TR-FRET Coactivator Recruitment Assay

This biochemical assay directly measures the ability of a compound to disrupt the interaction between a ROR LBD and a coactivator peptide.

Methodology:

- Reagents:
 - GST-tagged RORα, RORβ, or RORyt LBD.
 - Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
 - Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor fluorophore).
 - BMS-933043.
- Assay Procedure:
 - The assay is performed in a low-volume 384-well plate.
 - BMS-933043 at various concentrations is pre-incubated with the ROR-LBD.



 A mixture of the Tb-anti-GST antibody and the fluorescein-coactivator peptide is then added.

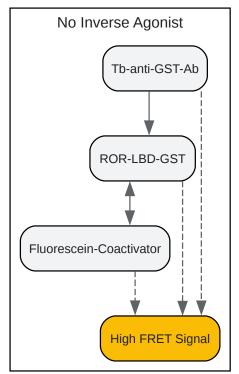
• TR-FRET Measurement:

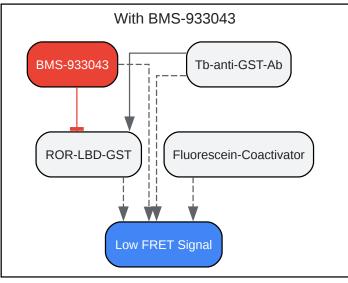
- After a 1-2 hour incubation at room temperature, the plate is read on a TR-FRETcompatible plate reader.
- The reader excites the terbium donor at ~340 nm and measures emission at both ~490 nm (terbium) and ~520 nm (fluorescein).

Data Analysis:

- The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated.
- In the absence of an inverse agonist, the ROR-LBD and coactivator peptide interact, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal.
- An inverse agonist disrupts this interaction, leading to a decrease in the FRET signal.
- IC50 values are determined from the dose-response curve of the TR-FRET ratio versus compound concentration.







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Principle of the TR-FRET Coactivator Recruitment Assay.

Conclusion

While specific cross-reactivity data for **BMS-933043** against ROR α and ROR β are not publicly documented, the established methodologies of reporter gene assays and TR-FRET coactivator recruitment assays provide a robust framework for determining the selectivity of ROR γ inverse agonists. For a compound like **BMS-933043**, a high degree of selectivity for ROR γ t is the desired outcome to ensure targeted therapeutic action and minimize potential off-target effects. Researchers are encouraged to consult proprietary data from the manufacturer or conduct independent assays following the protocols outlined above to ascertain the precise selectivity profile of **BMS-933043** for their specific research needs.

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